9-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
CAS No.: 853314-18-8
Cat. No.: VC16029061
Molecular Formula: C28H30ClNO4
Molecular Weight: 480.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853314-18-8 |
|---|---|
| Molecular Formula | C28H30ClNO4 |
| Molecular Weight | 480.0 g/mol |
| IUPAC Name | 9-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
| Standard InChI | InChI=1S/C28H30ClNO4/c1-27(2)11-17-24(19(31)13-27)26(25-18(30-17)12-28(3,4)14-20(25)32)23-9-8-22(34-23)16-10-15(29)6-7-21(16)33-5/h6-10,26,30H,11-14H2,1-5H3 |
| Standard InChI Key | DGOFKEJVDJIDOV-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)OC)C(=O)C1)C |
Introduction
Chemical Architecture and Structural Insights
Core Framework and Substituent Analysis
The compound features a hexahydroacridine-1,8-dione core, characterized by two ketone groups at positions 1 and 8. The acridine system is fully saturated at positions 3,4,6,7,9,10, with methyl groups at positions 3 and 6, contributing to steric stabilization . A furan-2-yl group is attached at position 9 of the acridine core, which is further substituted at position 5 with a 5-chloro-2-methoxyphenyl ring. This substitution pattern introduces both electron-withdrawing (chloro) and electron-donating (methoxy) groups, creating a polarized electronic environment .
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₃₀H₂₉ClN₂O₅ |
| Molecular Weight | 557.01 g/mol |
| Hybridization (Acridine Core) | sp³ hybridized nitrogen centers |
| Stereochemistry | Three stereogenic centers (C3, C6, C9) |
The furan ring adopts a planar conformation, while the acridine core exhibits a boat-like geometry due to partial saturation. Computational studies using B3LYP/6-311g(d,p) methods suggest intramolecular hydrogen bonding between the ketone oxygen and adjacent methyl groups, stabilizing the conformation .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis leverages two key precursors:
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Acridinedione Building Block: Synthesized via condensation of dimedone derivatives with aryl aldehydes under acidic conditions .
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5-(5-Chloro-2-methoxyphenyl)furan-2-yl Unit: Prepared through Suzuki-Miyaura coupling using (5-chloro-2-methoxyphenyl)boronic acid and bromofuran intermediates .
Formation of the Acridinedione Core
A mixture of dimedone (5.0 g, 35.7 mmol) and ammonium acetate undergoes Michael addition in ethanol at reflux, followed by cyclization to yield 3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione (yield: 78%) .
Functionalization via Cross-Coupling
The acridinedione core undergoes palladium-catalyzed coupling with 5-(5-chloro-2-methoxyphenyl)furan-2-boronic acid. Using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours affords the target compound in 85% yield .
Table 2: Optimization of Coupling Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes turnover |
| Solvent System | THF/H₂O (3:1) | Enhances solubility |
| Temperature | 80°C | Balances kinetics and decomposition |
Physicochemical Characterization
Spectroscopic Profiles
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¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 12H, CH₃), 2.68–2.75 (m, 4H, CH₂), 3.84 (s, 3H, OCH₃), 6.52 (d, J = 3.2 Hz, 1H, furan-H), 7.21–7.35 (m, 3H, aromatic) .
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IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C furan), 1250 cm⁻¹ (C-O methoxy) .
Solubility and Stability
The compound exhibits limited aqueous solubility (0.87 mg/mL) but dissolves readily in chloroform and DMSO. Accelerated stability studies (40°C/75% RH) show <2% degradation over 30 days, attributed to the electron-withdrawing chloro group stabilizing the furan ring .
Biological Evaluation and Applications
Fluorescent Properties
The extended π-system enables strong blue emission (λₑₘ = 450 nm) with a quantum yield of 0.42, suggesting applications in organic LEDs .
Computational Modeling
Density Functional Theory (DFT) Analysis
B3LYP/6-311g(d,p) calculations predict:
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